molecular formula C25H27N3O7S2 B5126428 N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide

Cat. No. B5126428
M. Wt: 545.6 g/mol
InChI Key: NVZQJBAWAHTFNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide, commonly known as DPPIV inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPIV inhibitors have been extensively studied for their role in the treatment of various diseases, including diabetes, cancer, and inflammatory disorders.

Mechanism of Action

DPPIV inhibitors work by inhibiting the activity of DPPIV, which is responsible for the degradation of incretin hormones. By inhibiting DPPIV, DPPIV inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glucose control. In addition, DPPIV inhibitors have been shown to modulate the immune response and reduce inflammation, which may contribute to their anti-cancer effects.
Biochemical and Physiological Effects:
DPPIV inhibitors have been shown to improve glucose control in patients with type 2 diabetes by increasing insulin secretion and reducing glucagon secretion. These compounds have also been shown to reduce inflammation and modulate the immune response, which may contribute to their anti-cancer effects.

Advantages and Limitations for Lab Experiments

DPPIV inhibitors are widely used in laboratory experiments due to their ability to inhibit DPPIV activity. However, these compounds may have off-target effects, and their use may lead to unintended consequences. In addition, the synthesis of DPPIV inhibitors can be challenging, and the cost of these compounds may limit their use in certain experiments.

Future Directions

Future research on DPPIV inhibitors should focus on identifying new compounds with improved efficacy and reduced off-target effects. In addition, researchers should investigate the potential of DPPIV inhibitors for the treatment of other diseases, such as inflammatory disorders and neurodegenerative diseases. Finally, researchers should explore the use of DPPIV inhibitors in combination with other therapies, such as chemotherapy, to improve cancer treatment outcomes.

Synthesis Methods

The synthesis of DPPIV inhibitors involves the reaction of 1,4-bis(chlorosulfonyl)butane with 2,4-dimethoxyaniline to form N-(2,4-dimethoxyphenyl)-1,4-bis(chlorosulfonyl)-2-butene-1-amine. This intermediate is then reacted with piperazine to form N-(2,4-dimethoxyphenyl)-1,4-bis(phenylsulfonyl)-2-piperazinecarboxamide.

Scientific Research Applications

DPPIV inhibitors have been extensively studied for their role in the treatment of diabetes. These compounds inhibit the activity of dipeptidyl peptidase IV (DPPIV), an enzyme that degrades incretin hormones. Incretin hormones are responsible for stimulating insulin secretion in response to glucose, and their degradation by DPPIV results in decreased insulin secretion. By inhibiting DPPIV, DPPIV inhibitors increase the levels of incretin hormones, leading to increased insulin secretion and improved glucose control.
DPPIV inhibitors have also been studied for their role in cancer treatment. These compounds have been shown to inhibit tumor growth and metastasis by modulating the immune response and reducing inflammation.

properties

IUPAC Name

1,4-bis(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O7S2/c1-34-19-13-14-22(24(17-19)35-2)26-25(29)23-18-27(36(30,31)20-9-5-3-6-10-20)15-16-28(23)37(32,33)21-11-7-4-8-12-21/h3-14,17,23H,15-16,18H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVZQJBAWAHTFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CN(CCN2S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

545.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-bis(benzenesulfonyl)-N-(2,4-dimethoxyphenyl)piperazine-2-carboxamide

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